molecular formula C7H11NO2 B2915086 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol CAS No. 926265-41-0

2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol

Cat. No.: B2915086
CAS No.: 926265-41-0
M. Wt: 141.17
InChI Key: LOUYNTQIAKVVPZ-UHFFFAOYSA-N
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Description

2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H11NO2. It is a versatile small molecule scaffold used in various chemical and biological applications. The compound features a furan ring substituted with a methyl group and an aminoethanol side chain, making it an interesting subject for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol typically involves the reaction of 5-methylfurfural with an appropriate amine under controlled conditions. One common method is the reductive amination of 5-methylfurfural using ammonia or a primary amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The process involves the same basic chemistry as laboratory synthesis but is scaled up and automated to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(2-furyl)ethanol: Similar structure but lacks the methyl group on the furan ring.

    2-Amino-1-(5-methylthiophen-2-yl)ethan-1-ol: Contains a thiophene ring instead of a furan ring.

    2-Amino-1-(5-methylpyridin-2-yl)ethan-1-ol: Features a pyridine ring instead of a furan ring.

Uniqueness

2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol is unique due to the presence of the methyl-substituted furan ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

2-amino-1-(5-methylfuran-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3,6,9H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUYNTQIAKVVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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